4-Pyridinecarbothioamide, 2-(heptylthio)-
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Overview
Description
4-Pyridinecarbothioamide, 2-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a heptylthio group
Preparation Methods
The synthesis of 4-Pyridinecarbothioamide, 2-(heptylthio)- typically involves the reaction of 4-pyridinecarbothioamide with heptylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4-Pyridinecarbothioamide, 2-(heptylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbothioamide, 2-(heptylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death. In anticancer applications, metal complexes of the compound can interfere with DNA replication and repair processes, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
4-Pyridinecarbothioamide, 2-(heptylthio)- can be compared with other pyridinecarbothioamide derivatives such as:
4-Pyridinethioamide: This compound lacks the heptylthio group and has different chemical properties and applications.
2-Ethyl-4-pyridinecarbothioamide: This derivative has an ethyl group instead of a heptylthio group, leading to variations in its reactivity and biological activity. The uniqueness of 4-Pyridinecarbothioamide, 2-(heptylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
180791-11-1 |
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Molecular Formula |
C13H20N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-heptylsulfanylpyridine-4-carbothioamide |
InChI |
InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-12-10-11(13(14)16)7-8-15-12/h7-8,10H,2-6,9H2,1H3,(H2,14,16) |
InChI Key |
AJNMECKXIAFBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC=CC(=C1)C(=S)N |
Origin of Product |
United States |
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